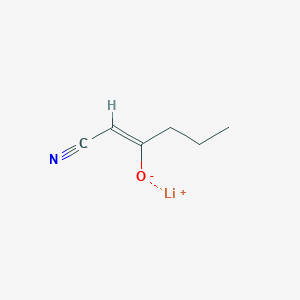
Lithium;(Z)-1-cyanopent-1-en-2-olate
説明
Lithium;(Z)-1-cyanopent-1-en-2-olate is an organolithium compound that features a lithium cation coordinated to the anionic form of (Z)-1-cyanopent-1-en-2-ol
作用機序
Target of Action
Lithium 1-Cyanopent-1-en-2-olate is a complex compound with a unique mechanism of action. Lithium, a component of this compound, is known to interact with several targets in the body, including enzymes such as glycogen synthase kinase 3 (gsk3) and inositol monophosphatase (impase) . These enzymes play crucial roles in various cellular processes, including signal transduction and neurotransmitter release .
Mode of Action
Lithium is known to inhibit GSK3, a key enzyme involved in many cellular processes, including cell division, and the metabolism of glycogen . It also affects neurotransmission by reducing the release of neurotransmitters in the central and peripheral nervous systems .
Biochemical Pathways
Lithium 1-Cyanopent-1-en-2-olate likely affects multiple biochemical pathways due to the broad range of targets it interacts with . Lithium’s action on neurotransmitters and second messenger systems, as well as intracellular mechanisms of action which converge towards neuroprotection, have been noted . It has been suggested that lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Result of Action
Lithium is known to have several effects, including reducing excitatory neurotransmission while increasing gaba or inhibitory neurotransmission . It also has potential neuroprotective effects by increasing glutamate clearance, inhibiting apoptotic glycogen synthase kinase activity, increasing the levels of antiapoptotic protein Bcl-2, and enhancing the expression of neurotropic factors, including brain-derived neurotrophic factor .
Action Environment
The action, efficacy, and stability of Lithium 1-Cyanopent-1-en-2-olate can be influenced by various environmental factors . For instance, the extraction and production of lithium involve large quantities of energy and water, which can impact the environment . Additionally, the working conditions in mines where lithium is extracted can affect the quality and availability of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(Z)-1-cyanopent-1-en-2-olate typically involves the reaction of (Z)-1-cyanopent-1-en-2-ol with a lithium base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive lithium reagents.
化学反応の分析
Types of Reactions
Lithium;(Z)-1-cyanopent-1-en-2-olate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium cation is replaced by other cations.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out at low temperatures to control the reactivity.
Substitution Reactions: Halogenated compounds are often used as substrates, with the reaction occurring in polar aprotic solvents.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could produce a variety of organometallic compounds.
科学的研究の応用
Chemistry
In chemistry, Lithium;(Z)-1-cyanopent-1-en-2-olate is used as a reagent for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives could potentially be explored for pharmaceutical synthesis and drug development.
Industry
In industry, the compound could be used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and ability to form stable bonds with various substrates.
類似化合物との比較
Similar Compounds
Lithium Diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium (n-BuLi): A widely used organolithium reagent.
Lithium Hexamethyldisilazide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
Lithium;(Z)-1-cyanopent-1-en-2-olate is unique due to its specific structure, which combines a lithium cation with a cyanopentene anion. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other organolithium compounds may not be suitable for.
特性
IUPAC Name |
lithium;(Z)-1-cyanopent-1-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.Li/c1-2-3-6(8)4-5-7;/h4,8H,2-3H2,1H3;/q;+1/p-1/b6-4-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMNXKDNMTUGFJ-YHSAGPEESA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=CC#N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=C/C#N)/[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241145-53-7 | |
| Record name | lithium(1+) (1Z)-1-cyanopent-1-en-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



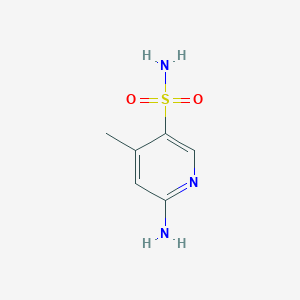
amine hydrochloride](/img/new.no-structure.jpg)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2944327.png)
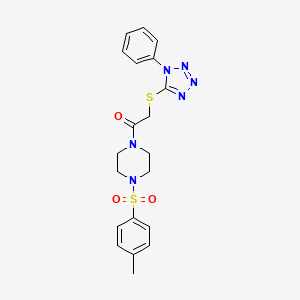
![1-tert-butyl 1'-ethyl 4'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate](/img/structure/B2944330.png)
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B2944331.png)
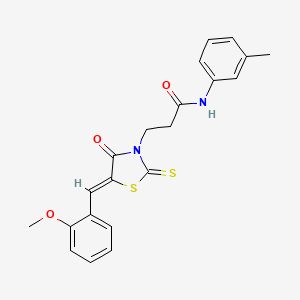
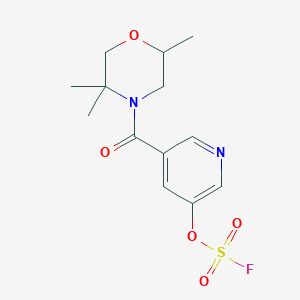
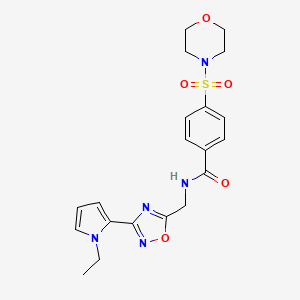
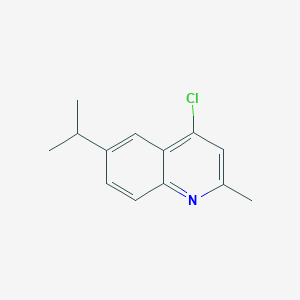
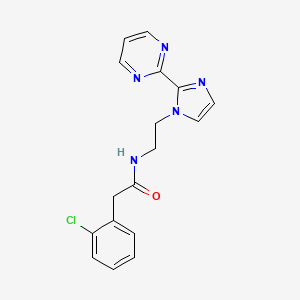
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
